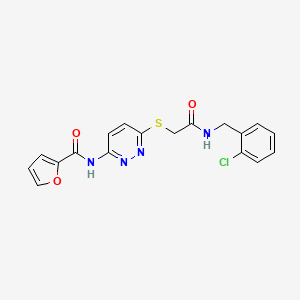

N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S/c19-13-5-2-1-4-12(13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-6-3-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAARRBCGHJGAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure that includes a furan ring, a pyridazine moiety, and a chlorobenzyl group. The presence of these functional groups is crucial for its biological activity.

Research has indicated that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. For instance, the thioether linkage in the structure may enhance binding affinity to target proteins, influencing cellular processes such as apoptosis and proliferation.

Biological Activities

-

Antitumor Activity :

- Several studies have explored the antitumor potential of related compounds. For example, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives have been reported in the range of 1.61 µg/mL to 1.98 µg/mL against human cancer cells, indicating potent activity .

- Antimicrobial Properties :

- Anticonvulsant Effects :

- PPARγ Activation :

Case Study 1: Antitumor Activity Evaluation

A recent study synthesized various derivatives of pyridazine-based compounds and evaluated their cytotoxicity against A431 and HT29 cell lines. The most potent compound exhibited an IC50 value of less than 1 µg/mL, demonstrating strong antiproliferative effects attributed to the presence of electron-withdrawing groups in the structure .

Case Study 2: Antimicrobial Assessment

In another investigation, a series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications led to enhanced antibacterial activity, suggesting that similar strategies could be applied to this compound for improved efficacy .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1.

Table 1. Structural and Physicochemical Comparison

Key Observations:

The furan-2-carboxamide moiety may engage in hydrogen bonding, similar to thiophene-2-carboxamide in Analog 2, but with reduced steric bulk .

Heterocyclic Core Variations: Pyridazine (target compound) vs. pyrimidinone (Analog 3): Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, whereas pyrimidinone’s lactam structure could stabilize tautomeric forms for nucleophilic targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.